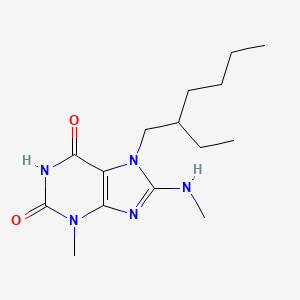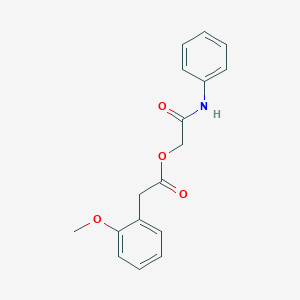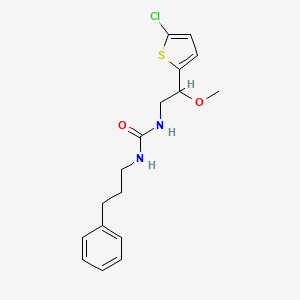![molecular formula C19H19NO4S2 B2985211 Ethyl 3-[(3,5-dimethylphenyl)sulfamoyl]-1-benzothiophene-2-carboxylate CAS No. 932464-32-9](/img/structure/B2985211.png)
Ethyl 3-[(3,5-dimethylphenyl)sulfamoyl]-1-benzothiophene-2-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl 3-[(3,5-dimethylphenyl)sulfamoyl]-1-benzothiophene-2-carboxylate (EDMDC) is a synthetic compound that belongs to the class of benzothiophene derivatives. It has a molecular formula of C19H19NO4S2 and an average mass of 389.488 Da .
Molecular Structure Analysis
The molecular structure of EDMDC consists of 19 carbon atoms, 19 hydrogen atoms, 1 nitrogen atom, 4 oxygen atoms, and 2 sulfur atoms . The exact structural layout is not provided in the searched resources.Physical And Chemical Properties Analysis
The physical and chemical properties of EDMDC are not detailed in the searched resources. Its molecular formula is C19H19NO4S2 and it has an average mass of 389.488 Da .Aplicaciones Científicas De Investigación
Chemical Reactions and Synthesis
Ethyl 3-[(3,5-dimethylphenyl)sulfamoyl]-1-benzothiophene-2-carboxylate's scientific research applications are explored through various chemical reactions and synthetic strategies. For instance, in the study of rearrangement reactions, the compound ethyl 3-amino-4-dimethylamino-benzothiophene-2-carboxylate reacted with 2-thiazolediazonium salt, leading to unexpected tricyclic ethyl 5-(thiazol-2-yl)-8-(thiazol-2-yldiazenyl)-5H-isothiazolo[3,4,5-d,e]cinnoline-3-carboxylate formation, suggesting a mechanism involving sulfanyl cations as intermediates (Klimas et al., 2016). This highlights the compound's role in facilitating complex chemical transformations, contributing to heterocyclic chemistry's advancement.
Antimicrobial Activity
The applications extend into the biomedical field, where derivatives of thiophene, including those related to this compound, have been synthesized and evaluated for antimicrobial activities. In one study, bifunctional thiophene derivatives displayed promising antimicrobial properties, underscoring the potential therapeutic applications of these compounds (Abu‐Hashem et al., 2011).
Material Science and Catalysis
In material science and catalysis, thiophene derivatives exhibit significant utility. For example, imidazolium-based alkylphosphate ionic liquids have shown effectiveness in the extractive desulfurization of fuel, indicating the broader applicability of thiophene and its derivatives in industrial processes aimed at environmental sustainability (Jiang et al., 2008).
Photochemical Studies
Thiophene compounds, closely related to the target compound, have been studied for their photophysical properties and singlet oxygen activation, presenting opportunities in developing photosensitizers for various applications, including photodynamic therapy and photochemical transformations (Amati et al., 2010).
Novel Dyes and Colorants
Thiophene derivatives have also found applications in the synthesis of novel dyes for textile industry use, showcasing the versatility of thiophene-based compounds in creating materials with specific coloration and fastness properties, suitable for industrial dyeing processes (Iyun et al., 2015).
Propiedades
IUPAC Name |
ethyl 3-[(3,5-dimethylphenyl)sulfamoyl]-1-benzothiophene-2-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19NO4S2/c1-4-24-19(21)17-18(15-7-5-6-8-16(15)25-17)26(22,23)20-14-10-12(2)9-13(3)11-14/h5-11,20H,4H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QJFNKZPQCVWUMC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(C2=CC=CC=C2S1)S(=O)(=O)NC3=CC(=CC(=C3)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19NO4S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
389.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![N-((6-(4-fluorophenyl)-3-methylimidazo[2,1-b]thiazol-2-yl)methyl)-2-(thiophen-2-yl)acetamide](/img/structure/B2985137.png)




![1-Allyloxy-3-[(2-hydroxy-ethyl)-methyl-amino]-propan-2-ol](/img/structure/B2985147.png)

![2-Methyl-4-[4-(6-methylpyrimidin-4-yl)piperazin-1-yl]-6-pyrazol-1-ylpyrimidine](/img/structure/B2985149.png)

![2,6-dimethoxy-N-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)benzamide](/img/structure/B2985151.png)